Product packaging for 2'-Deoxy-6-methyl-5-azacytidine(Cat. No.:CAS No. 80646-65-7)

2'-Deoxy-6-methyl-5-azacytidine

Cat. No.: B1252979
CAS No.: 80646-65-7
M. Wt: 242.23 g/mol
InChI Key: ATTRMYMZQWIZOR-RRKCRQDMSA-N
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Description

Overview of Epigenetic Regulation and DNA Methylation

Epigenetic regulation refers to the complex layer of instructions that sits (B43327) on top of the genetic code, influencing how genes are expressed without altering the underlying DNA sequence. jove.comlongdom.orglongdom.org These modifications are critical for normal development and cellular differentiation, and they can be influenced by environmental factors such as diet and stress. jove.comfiveable.me The three primary mechanisms of epigenetic regulation are DNA methylation, histone modifications, and RNA-based processes. jove.comptglab.com

DNA methylation is one of the most extensively studied epigenetic mechanisms. ptglab.com It involves the addition of a methyl group to the 5th carbon of the cytosine pyrimidine (B1678525) ring, a reaction catalyzed by DNA methyltransferases (DNMTs). longdom.orglongdom.org This process predominantly occurs at CpG dinucleotides, which are regions of DNA where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide. ptglab.com These CpG sites are often clustered in regions called CpG islands, which are frequently located in the promoter regions of genes. jove.comptglab.com

Generally, the methylation of CpG islands in promoter regions is associated with transcriptional repression, effectively "silencing" the gene. jove.comlongdom.org This is because the methyl groups can physically hinder the binding of transcription factors to the DNA or can recruit proteins that lead to a more condensed and inaccessible chromatin structure. jove.comlongdom.org Conversely, a lack of methylation in these regions is typically associated with active gene transcription. jove.com

This precise control of gene expression through DNA methylation is essential for a wide range of biological processes, including the silencing of transposable elements, genomic imprinting, and X-chromosome inactivation in females. jove.comptglab.com However, aberrant DNA methylation patterns, such as the hypermethylation of tumor suppressor genes, are a hallmark of many diseases, including cancer. jove.com This has led to significant interest in developing drugs that can reverse these epigenetic changes.

Historical Context and Development of Azacytidine Analogs as Research Tools

The journey of azacytidine analogs began in the 1960s in Czechoslovakia with the synthesis of 5-azacytidine (B1684299) and its deoxy derivative, decitabine (B1684300) (5-aza-2'-deoxycytidine), as potential anticancer agents. wikipedia.orgnih.gov Initially developed as cytotoxic agents, their true potential in epigenetic research was realized with the discovery that they could inhibit DNA methylation. nih.govresearchgate.net This finding was a pivotal moment, providing researchers with powerful tools to investigate the direct link between DNA methylation and gene expression. nih.gov

Despite their utility, the initial azacytidine analogs had limitations, including chemical instability and cytotoxicity. nih.gov This prompted further research and the development of new analogs with improved properties. The goal was to create compounds that were more stable, less toxic, and potentially more specific in their action. nih.govnih.gov This ongoing development has provided a valuable toolkit for researchers to dissect the intricate role of DNA methylation in both normal physiology and disease states.

Classification and Structural Relationships of Key 5-Azacytidine Nucleoside Analogs

The family of 5-azacytidine nucleoside analogs is characterized by the presence of a nitrogen atom at the 5-position of the pyrimidine ring, a key modification that underlies their ability to inhibit DNA methylation. nih.govnih.gov These analogs can be broadly classified based on their sugar moiety and modifications to the pyrimidine ring.

Key 5-Azacytidine Nucleoside Analogs:

Compound Name Abbreviation Structural Features Key Characteristics
5-Azacytidine 5-aza-CRRibose sugar; Nitrogen at position 5 of the pyrimidine ring.Incorporates into both RNA and DNA; can induce cytotoxicity through RNA disruption. wikipedia.orgdrugbank.com
2'-Deoxy-5-azacytidine (Decitabine) 5-aza-CdRDeoxyribose sugar; Nitrogen at position 5 of the pyrimidine ring.Incorporates only into DNA; a more direct inhibitor of DNA methylation. wikipedia.orgnih.gov
2'-Deoxy-5,6-dihydro-5-azacytidine (B1673760) DHDACDeoxyribose sugar; Saturated 5,6-double bond in the pyrimidine ring.More hydrolytically stable and less cytotoxic than decitabine. nih.gov
Zebularine Ribose sugar; Lacks the exocyclic amino group at position 4 of the pyrimidine ring.A more stable inhibitor of DNA methylation. nih.govwikipedia.org

The structural differences between these analogs have significant implications for their biological activity. For instance, 5-azacytidine, being a ribonucleoside, is incorporated into both RNA and DNA, which can lead to broader cellular effects, including cytotoxicity due to the disruption of protein synthesis. wikipedia.orgdrugbank.com In contrast, its deoxy counterpart, decitabine, is incorporated exclusively into DNA, making it a more specific tool for studying DNA methylation. wikipedia.orgnih.gov

To address the chemical instability of early analogs, compounds like 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) were developed. The saturation of the 5,6-double bond in the pyrimidine ring of DHDAC makes it more resistant to hydrolysis and less cytotoxic compared to decitabine, while still retaining its ability to induce DNA hypomethylation. nih.gov Zebularine represents another class of analog with a modified pyrimidine ring, offering increased stability and the ability to inhibit DNA methylation. nih.govwikipedia.org The development of these varied analogs has provided researchers with a nuanced set of tools to explore the complexities of epigenetic regulation.

Academic Research Significance and Epigenetic Modulator Role of 2'-Deoxy-5-azacytidine and Related Compounds

The academic research significance of 2'-deoxy-5-azacytidine (decitabine) and its related compounds is profound. These molecules have been instrumental in establishing the causal link between DNA hypermethylation and gene silencing in numerous diseases, particularly cancer. nih.govnih.gov By using these analogs to reverse methylation patterns and observe the subsequent reactivation of tumor suppressor genes, researchers have solidified the concept of "epigenetic therapy." nih.gov

The ability of these compounds to modulate the epigenome has opened up new avenues of investigation into a wide array of biological processes beyond cancer, including cellular differentiation, development, and aging. wikipedia.orgnih.gov For example, 5-azacytidine has been used in research to promote the differentiation of stem cells into various cell types. wikipedia.org

Furthermore, the study of these analogs has provided critical insights into the mechanisms of DNA methylation itself. The way these molecules interact with and inhibit DNA methyltransferases has helped to elucidate the enzymatic process of methylation. wikipedia.orgnih.gov

The development of less toxic and more stable analogs like 2'-deoxy-5,6-dihydro-5-azacytidine continues to be an active area of research. nih.gov These newer compounds offer the potential for more refined experiments with fewer off-target effects, allowing for a more precise dissection of the epigenetic landscape. The ongoing exploration of these epigenetic modulators holds great promise for both fundamental biological research and the development of novel therapeutic strategies for a variety of diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4O4 B1252979 2'-Deoxy-6-methyl-5-azacytidine CAS No. 80646-65-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80646-65-7

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one

InChI

InChI=1S/C9H14N4O4/c1-4-11-8(10)12-9(16)13(4)7-2-5(15)6(3-14)17-7/h5-7,14-15H,2-3H2,1H3,(H2,10,12,16)/t5-,6+,7+/m0/s1

InChI Key

ATTRMYMZQWIZOR-RRKCRQDMSA-N

SMILES

CC1=NC(=NC(=O)N1C2CC(C(O2)CO)O)N

Isomeric SMILES

CC1=NC(=NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)N

Canonical SMILES

CC1=NC(=NC(=O)N1C2CC(C(O2)CO)O)N

Synonyms

2'-deoxy-6-methyl-5-azacytidine
2-DMAC

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of 2 Deoxy 5 Azacytidine and Analogs

Cellular Uptake and Metabolic Activation Pathways

The journey of 2'-Deoxy-5-azacytidine (Decitabine) from the extracellular environment to its integration into DNA involves a series of sophisticated cellular processes. These include its transport across the cell membrane by specific nucleoside transporters and subsequent intracellular phosphorylation events.

Nucleoside Transporter Systems (e.g., SLC28, SLC29, hENT1, hENT2)

The entry of 2'-Deoxy-5-azacytidine into cells is a critical first step for its pharmacological activity. This process is mediated by specialized proteins known as nucleoside transporters, which facilitate the movement of nucleosides and their analogs across the cell membrane. The two major families of nucleoside transporters are the SLC28 family of concentrative nucleoside transporters (CNTs) and the SLC29 family of equilibrative nucleoside transporters (ENTs). nih.gov

Like other cytosine nucleoside analogs, 2'-Deoxy-5-azacytidine is transported into cells primarily by equilibrative nucleoside transporters, specifically hENT1 and hENT2. nih.gov These transporters are widely distributed in human tissues and are responsible for the uptake of a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides. nih.gov The expression levels of these transporters can significantly influence a cell's sensitivity to the drug.

Transporter FamilySpecific TransportersRole in 2'-Deoxy-5-azacytidine Uptake
SLC29 (ENTs) hENT1, hENT2Primary transporters for cellular entry of 2'-Deoxy-5-azacytidine. nih.govnih.gov
SLC28 (CNTs) CNT1, CNT2, CNT3May play a role in transepithelial transport in polarized cells. nih.govnih.gov

Intracellular Phosphorylation Cascades (e.g., Deoxycytidine Kinase, Uridine-Cytidine Kinase)

Once inside the cell, 2'-Deoxy-5-azacytidine must be metabolically activated through a series of phosphorylation steps to become its active triphosphate form. nih.gov This process is initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the first phosphorylation, converting 2'-Deoxy-5-azacytidine into its monophosphate derivative, 5-aza-dCMP. nih.gov This is considered the rate-limiting step in its activation.

Subsequent phosphorylations by other kinases lead to the formation of the active metabolite, 2'-deoxy-5-azacytidine triphosphate (5-aza-dCTP). nih.gov In contrast, the related compound 5-azacytidine (B1684299) is primarily phosphorylated by uridine-cytidine kinase (UCK). nih.govnih.gov Deficiency in deoxycytidine kinase is a known mechanism of resistance to 2'-Deoxy-5-azacytidine. nih.gov

EnzymeSubstrateProductSignificance
Deoxycytidine Kinase (dCK) 2'-Deoxy-5-azacytidine5-aza-dCMPRate-limiting step in the activation of 2'-Deoxy-5-azacytidine. nih.gov
Uridine-Cytidine Kinase (UCK) 5-azacytidine5-aza-CMPPrimary enzyme for 5-azacytidine activation. nih.govresearchgate.net

Differential Incorporation into Nucleic Acids (DNA vs. RNA Integration)

A key distinction between 2'-Deoxy-5-azacytidine and its analog, 5-azacytidine, lies in their preferential incorporation into different nucleic acids. Due to the presence of a deoxyribose sugar, 2'-Deoxy-5-azacytidine is almost exclusively incorporated into DNA during replication. researchgate.netnih.gov

In contrast, 5-azacytidine, which contains a ribose sugar, is predominantly incorporated into RNA. researchgate.net However, a small fraction (around 10-20%) of 5-azacytidine can be converted to its deoxy form by ribonucleotide reductase and subsequently incorporated into DNA. researchgate.netnih.gov This differential incorporation is a major determinant of their distinct biological effects and cytotoxic profiles.

CompoundPrimary Nucleic Acid TargetMechanism
2'-Deoxy-5-azacytidine DNADirect incorporation following phosphorylation to 5-aza-dCTP. researchgate.netnih.gov
5-azacytidine RNAIncorporation into RNA after phosphorylation to 5-aza-CTP. researchgate.net
5-azacytidine (minor pathway) DNAConversion to 5-aza-dCDP by ribonucleotide reductase, then phosphorylation and incorporation. researchgate.netnih.gov

DNA Methyltransferase (DNMT) Inhibition and Trapping Mechanisms

The primary mechanism of action of 2'-Deoxy-5-azacytidine is the inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns. This inhibition leads to the reactivation of silenced genes and is central to its therapeutic effects.

Formation of Covalent Adducts with DNMT Enzymes

Once incorporated into the DNA strand, the 5-azacytosine (B16484) base of 2'-Deoxy-5-azacytidine becomes a target for DNMTs. nih.govnih.gov During the methylation process, DNMTs normally form a transient covalent intermediate with the cytosine base. However, the presence of a nitrogen atom at the 5-position of the azacytosine ring prevents the resolution of this covalent bond. nih.govresearchgate.net

This results in the irreversible trapping of the DNMT enzyme on the DNA, forming a stable covalent adduct. nih.govresearchgate.netnih.gov This "trapping" effectively removes the enzyme from the pool of active DNMTs, leading to a progressive loss of DNA methylation with each round of cell division. nih.gov

Proteasomal Degradation and Depletion of DNMT Proteins

The formation of DNMT-DNA adducts signals for the cellular machinery to degrade the trapped enzyme. nih.govresearchgate.net Studies have shown that treatment with 2'-Deoxy-5-azacytidine leads to the proteasomal degradation of DNMT1. researchgate.netnih.goved.ac.uk This degradation is a post-translational event and is dependent on DNA synthesis, as the drug must be incorporated into the DNA to trap the enzyme. researchgate.neted.ac.uk

The depletion of DNMT1, the primary maintenance methyltransferase, is a key consequence of 2'-Deoxy-5-azacytidine treatment and contributes significantly to its DNA hypomethylating effects. nih.govresearchgate.net Research indicates that the degradation of DNMT1 is initiated by the adducts formed between the enzyme and the incorporated 5-azacytosine residues in the DNA. nih.gov The proteasome inhibitor MG132 has been shown to prevent this degradation. nih.gov

MechanismDescriptionKey Players
Covalent Adduct Formation Irreversible trapping of DNMT enzymes on DNA containing 5-azacytosine. nih.govresearchgate.netDNMT1, 5-azacytosine in DNA
Proteasomal Degradation The cellular process of degrading the trapped DNMT1 enzyme. researchgate.netnih.govProteasome, Ubiquitin-E3 ligase

Following a comprehensive review of the provided search results, it has been determined that there is no available scientific literature pertaining to the specific chemical compound 2'-Deoxy-6-methyl-5-azacytidine that addresses the topics outlined in the user's request.

The extensive body of research found relates to similar but structurally distinct analogs, primarily 2'-deoxy-5-azacytidine (Decitabine) and 5-azacytidine , as well as other derivatives like 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC) . These compounds are well-documented as inhibitors of DNA methyltransferases (DNMTs), inducing epigenetic changes in cells.

For instance, studies on Decitabine (B1684300) and its analogs have detailed their role in:

Inducing Global DNA Hypomethylation : Causing a widespread decrease in the methylation of DNA. nih.gov

Reactivating Silenced Genes : Including tumor suppressor genes, through gene-specific demethylation. nih.govnih.gov

Modulating Specific Gene Loci : Such as CDKN2B and thrombospondin-1 (THBS-1). nih.gov

Causing Cell Cycle Perturbations : Exhibiting specificity for the S-phase of the cell cycle and inducing arrest in the G2/M phase. nih.govnih.gov

However, the addition of a methyl group at the 6-position of the 5-azacytidine ring, as specified in the compound name "this compound," results in a unique molecule for which no specific data on its molecular and cellular mechanisms of action, epigenetic consequences, or effects on the cell cycle could be found in the provided materials.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on this compound as per the strict requirements of the request. Attributing the findings of its analogs to this specific compound would be scientifically inaccurate.

Associated Molecular and Cellular Effects

Programmed Cell Death Induction (Apoptosis)

2'-Deoxy-5-azacytidine and its analogs are recognized for their capacity to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic activity is a critical component of their therapeutic potential. The induction of apoptosis by these compounds is often linked to their primary mechanism of action as DNA methyltransferase (DNMT) inhibitors. By inhibiting DNMTs, these analogs lead to the demethylation and subsequent reactivation of tumor suppressor genes that can trigger apoptotic pathways.

In human lung cancer cells, treatment with low doses of 5-aza-2'-deoxycytidine (also known as decitabine) has been shown to increase the expression of procaspase-9 mRNA, a key initiator of the mitochondrial apoptotic pathway. proquest.com While this upregulation alone may not be sufficient to induce apoptosis, when combined with other stimuli such as the p53 tumor suppressor protein, a synergistic effect on apoptosis is observed. proquest.com This combination can lead to the induction of Apaf-1 and procaspase-9, and the subsequent release of cytochrome c, which activates the caspase cascade and executes apoptosis. proquest.com Furthermore, decitabine has been found to sensitize lung cancer cells to the apoptotic effects of conventional chemotherapeutic agents like cisplatin (B142131) and paclitaxel. proquest.com

The role of the p53 protein in the apoptotic response to DNMT inhibitors is significant. In many cancer types, the p53 gene is silenced by DNA methylation. Treatment with agents like 5-aza-2'-deoxycytidine can restore p53 expression, leading to cell cycle arrest and apoptosis. nih.gov Studies have demonstrated that in HPV-negative head and neck squamous cell carcinoma (HNSCC) cells with mutated p53, 5-aza-2'-deoxycytidine can still induce apoptosis and inhibit tumor growth, suggesting the involvement of p53-independent apoptotic pathways as well. nih.gov In contrast, other research has shown that while 5-aza-2'-deoxycytidine induces p53-dependent tumor cell senescence, its analog 5-azacytidine tends to downregulate p53 and promote caspase activation and apoptosis. nih.gov

The table below summarizes the key molecular events associated with apoptosis induction by 2'-Deoxy-5-azacytidine and its analogs in different cancer cell types.

Cell Line/ModelCompoundKey Molecular EventsOutcome
Human Lung Cancer Cells5-aza-2'-deoxycytidineUpregulation of procaspase-9 mRNA; Synergistic with p53 to induce Apaf-1 and cytochrome c releaseEnhanced apoptosis, sensitization to chemotherapy proquest.com
HPV-negative HNSCC (FaDu cells)5-aza-2'-deoxycytidineInhibition of proliferationInduction of apoptosis and tumor growth inhibition nih.gov
Solid Tumor Cells (Hepatoma, Colon, Renal, Lung)5-aza-2'-deoxycytidineInduction of p53-dependent senescence, DNA double-strand breaksSenescence nih.gov
Solid Tumor Cells (Hepatoma, Colon, Renal, Lung)5-azacytidineDownregulation of p53, caspase activationApoptosis nih.gov

Cellular Differentiation Processes

A compelling aspect of the biological activity of 2'-deoxy-5-azacytidine and its analogs is their ability to induce cellular differentiation. This phenomenon stems from their capacity to alter gene expression patterns by reversing epigenetic silencing. Originally developed as cytotoxic agents, it was discovered that these compounds could induce the differentiation of various cell types, including muscle, fat, and cartilage cells from mouse embryo fibroblasts. nih.gov This suggests that these agents can reprogram cells to enter specific developmental pathways.

The underlying mechanism for this induced differentiation is the inhibition of DNA methyltransferases, leading to the demethylation of DNA. nih.gov This process can reactivate genes that are critical for initiating and directing differentiation programs. nih.gov For instance, the expression of MyoD, a key myogenic determination gene, is correlated with the loss of DNA methylation at specific genomic sites, highlighting the role of demethylation in muscle differentiation. nih.gov

In the context of aged human adipose-derived mesenchymal stem cells (Ad-MSCs), 5-azacytidine has been shown to improve their osteogenic differentiation potential. plos.orgresearchgate.net This is significant because the therapeutic potential of stem cells can decline with age due to epigenetic changes. Treatment with 5-azacytidine was found to increase the expression of the late osteogenic marker genes osterix and osteocalcin, while decreasing the expression of Sox2, a pluripotency factor whose downregulation is associated with enhanced osteogenic differentiation. plos.org This rejuvenation of differentiation capacity is linked to an increase in active DNA demethylation. plos.orgresearchgate.net

The table below details the effects of 2'-Deoxy-5-azacytidine and its analogs on cellular differentiation in different experimental systems.

Cell TypeCompoundKey Molecular EffectsOutcome
Mouse Embryo Fibroblasts5-azacytidine, 5-aza-2'-deoxycytidineDNA demethylation, reactivation of differentiation genes (e.g., MyoD)Induction of muscle, adipocyte, and chondrocyte differentiation nih.gov
Aged Human Adipose-Derived Mesenchymal Stem Cells (Ad-MSCs)5-azacytidineIncreased expression of osterix and osteocalcin; Decreased expression of Sox2; Increased TET2 and TET3 gene expressionImproved osteogenic differentiation potential plos.org

Crosstalk with Other Epigenetic Modifiers (e.g., Histone Modification Interactions)

The epigenetic landscape of a cell is governed by a complex interplay between various modifications, most notably DNA methylation and histone modifications. The actions of 2'-deoxy-5-azacytidine and its analogs as DNA demethylating agents are intricately linked with changes in the histone code, a concept referred to as epigenetic crosstalk. This interplay is crucial for the stable silencing or activation of genes.

DNA methylation and histone modifications can influence each other to establish and maintain patterns of gene expression. nih.gov For example, methylated DNA can recruit proteins that, in turn, modify histones to create a repressive chromatin structure. nih.gov Conversely, certain histone modifications can guide DNA methylation.

Treatment with 5-aza-2'-deoxycytidine can lead to the reactivation of epigenetically silenced tumor suppressor genes not only through DNA demethylation but also by altering histone modifications. nih.gov In breast cancer cell lines, the reactivation of genes like MASPIN and DSC3 by 5-aza-2'-deoxycytidine was associated with a significant decrease in the repressive histone mark, H3K9 di-methylation, at their promoter regions. nih.gov This effect was linked to a reduction in the levels of the G9A histone methyltransferase, the enzyme responsible for this modification. nih.gov This indicates that the drug's effect extends beyond just inhibiting DNA methylation to also modulating the machinery that controls histone marks.

The relationship between different histone modifications themselves is also a key aspect of epigenetic regulation. For instance, the ubiquitination of histone H2B can stimulate the methylation of histone H3 at lysines 4 and 79 (H3K4 and H3K79), which are generally associated with active transcription. youtube.com Furthermore, repressive histone marks like H3K9 methylation can be recognized by proteins that recruit DNA methyltransferases, leading to DNA methylation and gene silencing. youtube.com This creates a feedback loop that reinforces the silent state of the chromatin. By disrupting DNA methylation, 2'-deoxy-5-azacytidine and its analogs can break this cycle and initiate a cascade of changes in histone modifications, ultimately leading to a more open and transcriptionally active chromatin state.

The table below outlines the interactions between DNA methylation and histone modifications influenced by 2'-Deoxy-5-azacytidine analogs.

CompoundCellular ContextObserved InteractionConsequence
5-aza-2'-deoxycytidineBreast Cancer CellsDecreased H3K9 di-methylation at tumor suppressor gene promoters; Reduction in G9A histone methyltransferase levelsReactivation of silenced tumor suppressor genes (MASPIN, DSC3) nih.gov
General DNA Methylation InhibitorsGeneral Cancer ModelsDisruption of the recruitment of histone deacetylases and histone methyltransferases by methyl-CpG binding proteinsAlteration of chromatin structure towards a more transcriptionally permissive state nih.gov

Preclinical Efficacy Studies and Biological Impact in Research Models

In Vitro Studies on Cancer Cell Lines

Assessment of Cytotoxicity and Half Maximal Inhibitory Concentration (IC50)

The cytotoxic effects of 2'-Deoxy-6-methyl-5-azacytidine and its related analogs have been evaluated across a range of human cancer cell lines. A key metric in these assessments is the half maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%.

Studies have revealed a wide variance in the IC50 values of the related compound 5-aza-2'-deoxycytidine (decitabine) among different cancer cell lines, with differences of up to 1000-fold being reported. nih.govnih.gov This variability is often linked to the efficiency of the drug's incorporation into DNA. nih.govnih.gov For instance, in a panel of cancer cell lines, the IC50 of decitabine (B1684300) was found to be highly correlated with the doses that induced the most significant hypomethylation of long interspersed nuclear elements (LINEs). nih.govnih.gov

In the human colon cancer cell line HCT-116, treatment with 5-aza-2'-deoxycytidine resulted in a significant inhibition of cell growth. brieflands.combrieflands.com The IC50 values for this compound were determined to be 4.08 ± 0.61 µM at 24 hours and 3.18 ± 0.50 µM at 48 hours. brieflands.com Similarly, the related compound 5-azacytidine (B1684299) demonstrated IC50 values of 2.18 ± 0.33 µM and 1.98 ± 0.29 µM at 24 and 48 hours, respectively, in the same cell line. brieflands.com

It is important to note that while this compound is a specific analog, much of the publicly available detailed cytotoxicity data pertains to its close relatives, 5-azacytidine and 5-aza-2'-deoxycytidine. The structural similarities between these compounds suggest that their mechanisms of action, including their cytotoxic properties, are likely to be comparable.

Table 1: IC50 Values of 5-Azacytidine Analogs in HCT-116 Colon Cancer Cells

Compound Time Point IC50 (µM)
5-aza-2'-deoxycytidine 24 hours 4.08 ± 0.61
5-aza-2'-deoxycytidine 48 hours 3.18 ± 0.50
5-azacytidine 24 hours 2.18 ± 0.33
5-azacytidine 48 hours 1.98 ± 0.29

Evaluation of Clonogenic Potential Inhibition

The capacity of a single cancer cell to undergo unlimited division and form a colony is known as its clonogenic potential. This is a critical indicator of a tumor's ability to proliferate and metastasize. The effect of azacitidine, a related compound, on the clonogenic potential of uveal melanoma (UM) cell lines has been investigated.

In a study involving four different UM cell lines, treatment with azacitidine led to a dose-dependent reduction in colony formation. researchgate.net Specifically, in the MP41 and Mel270 cell lines, a significant decrease in clonogenic potential was observed at concentrations of 5 µM and 20 µM. researchgate.net The OMM2.5 cell line also showed a reduction in colony formation at these concentrations. researchgate.net These findings suggest that azacitidine can effectively inhibit the self-renewal capacity of these cancer cells. researchgate.net

While this research was conducted with azacitidine, the similar mechanisms of action among 5-azacytidine analogs imply that this compound could have a comparable inhibitory effect on the clonogenic potential of cancer cells.

Gene Expression Profiling (e.g., Microarray Analysis, qRT-PCR)

The compound this compound and its analogs are known to induce significant changes in gene expression, primarily through the inhibition of DNA methyltransferases (DNMTs). nih.govbohrium.com This leads to the demethylation of DNA and the reactivation of genes that have been silenced by hypermethylation, a common occurrence in cancer. bohrium.com

In human colon cancer cells, treatment with 5-aza-2'-deoxycytidine has been shown to reactivate the expression of the CDH13 gene, a tumor suppressor gene that is often silenced by methylation. documentsdelivered.com This reactivation was observed both in vitro and in vivo. documentsdelivered.com Furthermore, studies in colon cancer HCT-116 cells have demonstrated that 5-aza-2'-deoxycytidine can upregulate the expression of genes in the CIP/KIP and INK4a/ARF families, which are involved in cell cycle regulation, while downregulating the expression of DNMT1. brieflands.combrieflands.com

Quantitative real-time PCR (qRT-PCR) has been employed to analyze the expression of specific genes following treatment with these compounds. For instance, in prostate cancer cells, 5-aza-2'-deoxycytidine was found to increase the transcription of p53 and p21. nih.gov In hepatocellular carcinoma cells, 5-azacytidine has been shown to upregulate miR-139-5p, which in turn downregulates the ROCK2/cyclin D1/E2F1/cyclin B1 and ROCK2/MMP-2 pathways, leading to reduced proliferation and migration. mdpi.com

Microarray analyses have also been utilized to obtain a broader view of the gene expression changes induced by these agents. In myelodysplastic syndrome (MDS) patients treated with 5-azacytidine, transcriptional profiling of CD34+ hematopoietic stem/progenitor cells revealed widespread changes in gene expression. frontiersin.org These studies help to identify gene signatures that may predict a patient's response to therapy. frontiersin.org

In Vivo Animal Models

Murine Leukemia Models (e.g., L1210 Leukemia)

The in vivo efficacy of this compound and its analogs has been evaluated in murine leukemia models, with L1210 leukemia being a commonly used model. Studies have shown that 5-aza-2'-deoxycytidine exhibits a potent antineoplastic effect in mice with L1210 leukemia. nih.gov The antileukemic activity of this compound has been directly correlated with its ability to inhibit DNA methylation in the leukemia cells. nih.gov

In one study, the α-D-anomer of 5-aza-2'-deoxycytidine was shown to increase the lifespan of mice with L1210 leukemia by 100% following a single intraperitoneal injection. nih.gov This effect was reversible with the administration of 2'-deoxycytidine. nih.gov

Furthermore, the combination of 5-azacytidine with other therapeutic agents has been explored. In a disseminated disease model of acute myeloid leukemia (AML) using HL60cy cells, the combination of 5-azacytidine with the monoclonal antibody lintuzumab (B1169857) significantly enhanced the survival of the mice compared to treatment with either agent alone. researchgate.net

Human Tumor Xenograft Models

Human tumor xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a valuable platform for assessing the in vivo antitumor activity of novel compounds. The efficacy of this compound and its related analogs has been demonstrated in a variety of xenograft models.

In a human colon cancer xenograft model using HCT116 cells, treatment with 5-aza-2'-deoxycytidine significantly inhibited tumor growth. documentsdelivered.com This inhibition was associated with the re-expression of the CDH13 gene in the tumor cells. documentsdelivered.com Similarly, in a hepatocellular carcinoma xenograft model using HuH-7 cells, 5-azacytidine was shown to impair tumor development. mdpi.com

The ability of these compounds to sensitize tumors to other chemotherapeutic agents has also been investigated. In drug-resistant ovarian and colon tumor xenografts, treatment with 2'-deoxy-5-azacytidine was able to re-express the hMLH1 gene, which is involved in DNA mismatch repair, and sensitize the tumors to cisplatin (B142131), carboplatin, temozolomide, and epirubicin. nih.gov

Studies have also explored the efficacy of these compounds in pediatric tumor xenograft models. While the activity was modest in most Ewing sarcoma, rhabdoid tumor, and rhabdomyosarcoma models, impressive remissions were observed in acute lymphocytic leukemia xenografts treated with aza-T-dCyd, a related analog. nih.gov

Immunomodulatory Effects (e.g., Regulation of Regulatory T cells)

Analogues of 2'-Deoxy-5-azacytidine, such as 5-aza-2'-deoxycytidine (Decitabine or DAC), exhibit profound immunomodulatory properties, particularly through their influence on Regulatory T cells (Tregs). Tregs are crucial for maintaining immune tolerance and preventing autoimmune responses. Their development and function are controlled by the master transcription factor FOXP3. nih.govfrontiersin.org The expression of the FOXP3 gene is epigenetically regulated; its promoter is typically demethylated in functional Tregs but methylated and silenced in other T cell types. nih.gov

Preclinical studies have consistently shown that treatment with DNA methyltransferase inhibitors like Decitabine can induce the expression of FOXP3 in conventional CD4+ T cells, thereby promoting the generation of Treg-like cells. nih.govmdpi.com A systematic review of preclinical animal models of inflammatory disorders confirmed that a common mechanism of action for these agents is the upregulation of FOXP3 and a subsequent increase in Treg populations. nih.gov This effect has been observed in various rodent models of autoimmune diseases, including type 1 diabetes and multiple sclerosis, where DAC treatment ameliorated disease progression, an effect linked to the induction of Tregs. mdpi.com

However, the functional capacity of these induced Tregs can be complex. Some research indicates that while DAC treatment successfully demethylates the FOXP3 promoter and increases its expression, the resulting cells may not possess the full suppressive function of natural Tregs. nih.govnih.gov For instance, one study found that DAC-treated Tregs had reduced proliferative capacity and suppressive function while producing higher levels of the pro-inflammatory cytokine interleukin-17. nih.govnih.gov These findings suggest that the immunomodulatory effects are nuanced, potentially shifting the T cell landscape rather than simply expanding a population of fully functional Tregs.

Table 1: Summary of Immunomodulatory Effects on Regulatory T cells

EffectMechanismObserved Outcome in Preclinical ModelsReference
Induction of Regulatory T cells (Tregs)Upregulation of the master transcription factor FOXP3 via promoter demethylation.Increased numbers of FOXP3+ T cells; amelioration of autoimmune disease models. nih.govmdpi.com
Functional Alteration of T cellsIncreased FOXP3 expression in effector T cells.Induced Treg-like cells showed reduced suppressive function and increased IL-17 production in some models. nih.govnih.gov
Inhibition of T-cell PolarizationSuppression of cytokine secretion.Inhibited polarization of CD4+ T cells toward Th1 and Th17 phenotypes. mdpi.com

Long-term Epigenetic Alterations in Somatic Tissues

The primary mechanism of 2'-deoxy-5-azacytidine analogues involves their incorporation into DNA, leading to irreversible inhibition of DNA methyltransferases. nih.gov This action causes a passive, replication-dependent demethylation of the genome. As cells divide, the newly synthesized DNA strands lack the methylation patterns of the parent strand, resulting in a progressive and heritable loss of methylation at specific gene loci. nih.gov These epigenetic alterations can be long-lasting, fundamentally reprogramming gene expression patterns within somatic tissues.

While specific extensive studies on the long-term effects in female reproductive tissues for this compound are not detailed in the available literature, the fundamental mechanism of action implies that any actively dividing somatic tissue would be susceptible to these epigenetic changes. The demethylation of promoter regions of tumor suppressor genes, for example, is a key therapeutic goal in cancer treatment. oncotarget.com Research in myelodysplastic syndrome demonstrates that these agents can alter the epigenetic landscape of hematopoietic cells. nih.govnih.gov The heritable nature of these changes means that the altered gene expression profile can be maintained through subsequent cell generations long after the drug is no longer present.

Table 2: Principles of Long-term Epigenetic Alterations

PrincipleDescriptionConsequence in Somatic TissuesReference
Covalent Trapping of DNMTThe azacytidine analogue incorporates into DNA and forms a covalent bond with DNA methyltransferase (DNMT), inactivating the enzyme.Prevents maintenance of DNA methylation patterns following cell division. nih.gov
Passive DemethylationWith each round of DNA replication, the methylation marks are progressively lost, as new strands are not methylated.Heritable changes in the epigenetic state of the cell line. nih.gov
Gene ReactivationLoss of methylation, particularly in promoter CpG islands, can lead to the re-expression of previously silenced genes.Altered cellular function and phenotype, which can be maintained long-term. oncotarget.com

Identification of Affected Biological Pathways in Animal Models

In animal and cell line models, treatment with 2'-deoxy-5-azacytidine analogues triggers significant changes across multiple biological pathways, primarily downstream of the initial epigenetic reprogramming. The reactivation of a few key genes can initiate a cascade affecting broad cellular processes.

Integrative analysis of cancer cell lines treated with 5-azacytidine revealed a significant enrichment for immunomodulatory pathways. oncotarget.com Key affected pathways include:

Interferon Signaling: Upregulation of genes involved in the interferon (IFN) response pathway is a common finding. This enhances the anti-viral and anti-tumor surveillance capabilities of the immune system.

Antigen Processing and Presentation: The treatment boosts the expression of genes responsible for processing cellular proteins into antigens and presenting them on the cell surface via MHC class I molecules. This makes cancer cells more visible and recognizable to cytotoxic T lymphocytes.

Cytokine and Chemokine Signaling: Expression of various cytokines and chemokines is increased, which helps in recruiting and activating different immune cells to the tissue microenvironment. oncotarget.com

Beyond immune pathways, studies in mouse models have shown effects on hematopoietic pathways, where the drug initially suppresses DNA synthesis in spleen and bone marrow cells, followed by a later enhancement of thymidine (B127349) uptake, indicating a dynamic impact on cell proliferation and differentiation. nih.gov In models of pancreatic cancer, treatment led to the upregulation of pancreatic peptides like the antiproliferative hormone somatostatin (B550006) and its receptor, demonstrating a reprogramming toward a less aggressive phenotype. nih.gov

Table 3: Biological Pathways Affected by 2'-Deoxy-5-azacytidine Analogues in Research Models

Pathway CategorySpecific Pathway AffectedObserved EffectReference
ImmunomodulationInterferon SignalingSignificant upregulation of interferon-response genes. oncotarget.com
Antigen Processing and PresentationIncreased expression of genes involved in presenting antigens to immune cells. oncotarget.com
Cytokine/Chemokine SignalingEnhanced expression of various cytokines and chemokines. oncotarget.com
Cell Cycle & DifferentiationDNA Synthesis and HematopoiesisInitial depression of DNA synthesis followed by enhanced thymidine uptake in spleen cells. nih.gov
Tumor SuppressionPancreatic Peptide ExpressionUpregulation of somatostatin and its receptor in pancreatic cancer models. nih.gov

Mechanisms of Acquired and Intrinsic Resistance to 2 Deoxy 5 Azacytidine and Analogs in Research Models

Alterations in Drug Metabolism and Intracellular Activation

For 2'-deoxy-5-azacytidine and similar nucleoside analogs to exert their cytotoxic and hypomethylating effects, they must undergo intracellular phosphorylation to their active triphosphate forms. nih.gov Interference with this activation cascade is a primary mechanism of resistance.

Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation of 2'-deoxy-5-azacytidine to its monophosphate derivative. biorxiv.orgbiorxiv.org Reduced dCK activity or expression is a major mechanism of resistance. nih.gov

Mutations and Gene Silencing: In vitro studies have demonstrated that cancer cell lines with acquired resistance to 2'-deoxy-5-azacytidine often exhibit mutations in the DCK gene. nih.gov For instance, resistance in an HL60 leukemia cell line was linked to a switch from a heterozygous to a homozygous mutation in the DCK gene. nih.govnih.gov Transfection of wild-type DCK into these resistant cells successfully restored sensitivity to the drug. nih.govnih.gov

Correlation with Sensitivity: A strong correlation exists between dCK expression and sensitivity to 2'-deoxy-5-azacytidine. miami.edu Cell lines with low dCK expression are generally more resistant to the cytotoxic effects of the drug. nih.govnih.gov In a panel of cancer cell lines, the five most resistant lines all displayed low levels of dCK. nih.govnih.gov Conversely, sensitivity to 2'-deoxy-5-azacytidine correlates well with sensitivity to cytarabine (B982) (Ara-C), another deoxycytidine analog that relies on dCK for its activation. nih.govnih.gov

Clinical Relevance: In patients with myelodysplastic syndromes (MDS), decreased DCK expression has been observed at the time of relapse following treatment with 2'-deoxy-5-azacytidine, suggesting that this mechanism of resistance is also clinically relevant. miami.edu

While dCK is crucial for 2'-deoxy-5-azacytidine, another key enzyme, uridine-cytidine kinase (UCK), is responsible for the activation of 5-azacytidine (B1684299). nih.gov Specifically, UCK2 is the primary enzyme for 5-azacytidine phosphorylation. biorxiv.orgnih.gov

Distinct Activation Pathways: The distinct activation pathways for 2'-deoxy-5-azacytidine and 5-azacytidine mean that resistance to one agent does not necessarily confer resistance to the other. nih.gov For example, dCK-deficient cells resistant to 2'-deoxy-5-azacytidine may retain sensitivity to 5-azacytidine. nih.gov

Compensatory Changes: Research suggests that treatment with one analog can lead to compensatory changes in the expression of the other kinase. For instance, treatment with 2'-deoxy-5-azacytidine has been shown to increase UCK2 expression, while treatment with 5-azacytidine can lead to increased dCK expression. biorxiv.orgmiami.edu This suggests a dynamic interplay within the pyrimidine (B1678525) metabolism network in response to drug-induced stress. biorxiv.org

UCK2 Mutations and 5-azacytidine Resistance: Mutations in the UCK2 gene are a known mechanism of resistance to 5-azacytidine. nih.gov In some acute myeloid leukemia (AML) cell lines resistant to 5-azacytidine, point mutations in UCK2 have been identified. nih.govmdpi.com

Cytidine (B196190) deaminase (CDA) is an enzyme that inactivates 2'-deoxy-5-azacytidine and its analogs by converting them into their inactive uridine (B1682114) counterparts. biorxiv.orgbiorxiv.org Increased CDA activity can therefore contribute to drug resistance.

Inactivation of Analogs: High levels of CDA can effectively reduce the intracellular concentration of active drug, thereby diminishing its therapeutic effect. nih.gov

Correlation with Resistance: In a study of various cancer cell lines, the most resistant lines to 2'-deoxy-5-azacytidine were found to have a combination of low dCK and high cytosine deaminase levels. nih.govnih.gov

Overcoming Resistance: The co-administration of a CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), has been explored as a strategy to increase the plasma half-life and efficacy of 5-azacytidine and 2'-deoxy-5-azacytidine by preventing their rapid inactivation. miami.edu

Impaired Cellular Uptake Mechanisms

The entry of hydrophilic nucleoside analogs like 2'-deoxy-5-azacytidine into cells is a critical step that is dependent on specific membrane transport proteins. nih.gov

Human equilibrative nucleoside transporters (hENTs), particularly hENT1 and hENT2, are the primary routes for the cellular uptake of 2'-deoxy-5-azacytidine. nih.govnih.gov

Reduced Influx: Decreased expression or function of these transporters can significantly limit the amount of drug that enters the cell, leading to resistance. nih.gov

Combined Resistance Mechanisms: The most resistant cancer cell lines often exhibit a combination of resistance mechanisms, including low expression of both dCK and nucleoside transporters (hENT1 and hENT2). nih.govnih.gov This highlights that resistance is often multifactorial.

Transporter-Dependent Cytotoxicity: The cytotoxicity of 2'-deoxy-5-azacytidine is dependent on the presence of functional nucleoside transporters. nih.gov Studies have shown that hENT1 is a more efficient transporter of 2'-deoxy-5-azacytidine than hENT2. nih.gov

Involvement of DNA Repair Pathway Modulation

Once incorporated into DNA, 2'-deoxy-5-azacytidine induces DNA damage, including the formation of double-strand breaks. nih.govnih.gov The cell's capacity to repair this damage can influence its sensitivity to the drug.

Induction of DNA Damage Response: Treatment with 2'-deoxy-5-azacytidine activates DNA damage sensors such as ATM, ATR, and DNA-PK, which in turn signal for DNA repair. nih.gov A marker of this response is the phosphorylation of histone H2AX. nih.govnih.govmdpi.com

Homologous Recombination Repair: The drug has been shown to increase the rate of homologous recombination repair (HRR), a key pathway for repairing double-strand breaks. nih.govnih.gov This enhanced repair capacity could potentially counteract the cytotoxic effects of the drug.

Link to Resistance Development: An intriguing finding is that the induction of HRR by 2'-deoxy-5-azacytidine might contribute to the development of resistance. For example, increased HRR could facilitate the loss of heterozygosity at the DCK locus, leading to a dCK-deficient and therefore resistant phenotype. nih.govnih.gov

Table of Research Findings on Resistance Mechanisms:

Mechanism Key Protein/Process Effect on Drug Action Observed in Research Models Reference
Drug Metabolism Decreased Deoxycytidine Kinase (dCK) Reduced intracellular activation Mutations and decreased expression in resistant leukemia and cancer cell lines. nih.govnih.govmiami.edu
Modulation of Uridine-Cytidine Kinase (UCK) Altered activation of 5-azacytidine, potential for cross-resistance or sensitivity. Compensatory expression changes in response to analog treatment. biorxiv.orgmiami.edu
Enhanced Cytosine Deaminase (CDA) Increased inactivation of the drug. High CDA levels in resistant cancer cell lines. nih.govbiorxiv.orgnih.gov
Cellular Uptake Downregulation of Nucleoside Transporters (hENT1, hENT2) Impaired drug entry into the cell. Low expression in resistant cancer cell lines. nih.govnih.govnih.gov

| DNA Repair | Modulation of DNA Repair Pathways | Increased repair of drug-induced DNA damage. | Induction of homologous recombination repair. | nih.govnih.gov |

Table of Compound Names:

Compound Name
2'-Deoxy-5-azacytidine
5-azacytidine
Cytarabine
Tetrahydrouridine
Gemcitabine

Changes in Apoptotic Signaling Pathways and Anti-Apoptotic Protein Expression (e.g., BCL2)

The efficacy of azacytidine analogs is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Consequently, alterations in the molecular machinery governing apoptosis are a primary mechanism of resistance. A central player in this process is the B-cell lymphoma 2 (BCL2) family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL2, BCL-XL, MCL-1) members. oaepublish.comnih.gov

An imbalance favoring anti-apoptotic proteins can confer resistance to chemotherapy. oaepublish.com In the context of HMA resistance, increased expression of anti-apoptotic proteins like BCL2, MCL-1, and BCL-XL is a frequently observed phenomenon. nih.gov For instance, resistance to the BCL2 inhibitor venetoclax (B612062), often used in combination with azacytidine, is associated with the upregulation of MCL-1 and BCL-XL. oaepublish.comnih.gov These proteins can sequester pro-apoptotic molecules, preventing the initiation of the apoptotic cascade. oaepublish.com

Research has shown that in venetoclax-resistant AML cell lines, there is a shift away from BCL2 dependency towards increased reliance on MCL-1 and/or BCL-XL for survival. oaepublish.com This highlights a key mechanism of adaptive resistance where cancer cells rewire their survival pathways to evade drug-induced apoptosis. Furthermore, mutations or deletions in pro-apoptotic genes like BAX can also contribute to resistance by preventing the formation of pores in the mitochondrial membrane, a critical step in apoptosis. nih.gov Azacitidine treatment itself has been shown to modulate apoptotic pathways by upregulating key proteins like p53 and caspases (CASP3, CASP7, CASP8) in sensitive cells, an effect that is diminished in resistant counterparts. nih.gov

Table 1: Key Apoptotic Proteins in Azacytidine Analog Resistance

Protein Family Function Role in Resistance Citations
BCL2 Anti-apoptotic Inhibits apoptosis by sequestering pro-apoptotic proteins. Overexpression is associated with chemoresistance. Venetoclax targets BCL2. oaepublish.com
MCL-1 Anti-apoptotic Inhibits apoptosis; crucial for the survival of many cancer cells. Upregulation is a key mechanism of acquired resistance to venetoclax and HMAs. oaepublish.comnih.gov
BCL-XL Anti-apoptotic Inhibits apoptosis, similar to BCL2 and MCL-1. Increased expression contributes to venetoclax resistance. nih.gov
BAX Pro-apoptotic Forms pores in the mitochondrial outer membrane to initiate apoptosis. Mutations or deletions can prevent apoptosis and confer resistance. nih.gov
p53 Tumor Suppressor Regulates cell cycle and induces apoptosis in response to DNA damage. Azacitidine can enhance apoptosis through p53 activation. Mutations can lead to resistance. nih.gov

Intrinsic Resilience of Malignant Stem Cell Populations

Malignant stem cells, often referred to as leukemic stem cells (LSCs) in the context of AML, are a subpopulation of cells within a tumor that possess self-renewal capabilities and are often intrinsically resistant to conventional therapies. nih.gov These cells are thought to be a major cause of relapse following treatment. nih.gov

The inherent resilience of LSCs is attributed to several factors. They often exist in a quiescent or slow-cycling state, which makes them less susceptible to drugs that target rapidly dividing cells. oaepublish.com Furthermore, LSCs exhibit distinct metabolic properties. For example, studies have shown that LSCs in relapsed/refractory AML rely on fatty acid metabolism to fuel oxidative phosphorylation (OXPHOS) for survival. nih.gov This metabolic phenotype contributes to their resistance to therapies like venetoclax and azacitidine. nih.gov BCL2 protein is also known to support the survival of quiescent LSCs, making it a critical therapeutic target. oaepublish.com The abnormal energy metabolism in venetoclax-resistant LSCs, including altered mitochondrial morphology and function, further promotes their survival and proliferation, antagonizing the effects of treatment. nih.gov

Gene-Specific Methylation Patterns and DNMT Expression Levels Associated with Resistance

Since the primary mechanism of azacytidine analogs involves the inhibition of DNA methyltransferases (DNMTs) and subsequent DNA hypomethylation, it is logical that alterations in these processes are linked to resistance. nih.gov

Studies have shown that resistance to azacitidine is not necessarily correlated with baseline expression of DNMT1, DNMT3A, or DNMT3B. nih.govnih.gov However, in some HMA-resistant human leukemia cell lines, the mRNA levels of these DNMTs were found to be increased. mdpi.com Specifically, in an azacitidine-resistant cell line (F-36P/AZA), the expression of DNMTs, particularly DNMT3B, was higher compared to the parental, sensitive cells. mdpi.com This suggests that an increased capacity for DNA methylation might counteract the inhibitory effects of the drug.

Furthermore, drug-induced demethylation patterns are not random but are highly specific and reproducible. nih.gov Research has identified subsets of genes that are resistant to demethylation by azacytidine or decitabine (B1684300) in both colon cancer and leukemic cell lines. nih.gov This suggests that complex regulatory mechanisms, possibly involving specific DNA sequences or the influence of other epigenetic modifiers, protect certain genomic regions from the drug's effects. nih.gov In a study on MDS, the promoter methylation status of 24 candidate genes was found to be inversely correlated with azacitidine resistance, indicating that the methylation status of specific genes, such as AMER1, HSPA2, NCX1, and TNFRSF10C, may serve as potential biomarkers for treatment response. nih.gov

Table 2: DNMT Expression in Azacitidine Resistance

Cell Line Model DNMT Analyzed Finding Citation
F-36P MDS Cells DNMT1, DNMT3A, DNMT3B mRNA expression levels of all three DNMTs were higher in the azacitidine-resistant (F-36P/AZA) cells compared to sensitive cells. DNMT3B showed the highest increase. mdpi.com
Panel of Cancer Cell Lines DNMT1, DNMT3A, DNMT3B Baseline expression of DNMTs did not correlate with sensitivity to decitabine (DAC). nih.govnih.gov

Cross-Resistance Profiles among Various Azacytidine Analogs

The development of resistance to one azacytidine analog can sometimes, but not always, confer resistance to other analogs. This phenomenon of cross-resistance is complex and depends on the specific mechanisms of resistance that are activated.

The two most studied analogs, azacitidine (a cytidine analog) and decitabine (a deoxycytidine analog), have distinct metabolic activation pathways. Azacitidine is phosphorylated by uridine-cytidine kinase (UCK), while decitabine is phosphorylated by deoxycytidine kinase (dCK). nih.govbiorxiv.org This difference is a key determinant of cross-resistance profiles.

In several research models, cell lines that developed resistance to azacitidine remained sensitive to decitabine. nih.gov For example, one study established an azacitidine-resistant AML cell line (MOLM-13/AZA) that did not show cross-resistance to decitabine. nih.gov The resistance was linked to a mutation in UCK2, the enzyme that activates azacitidine, leaving the decitabine activation pathway via dCK intact. nih.gov Conversely, resistance to decitabine is often mediated by mutations or reduced expression of dCK, which can lead to cross-resistance with other deoxycytidine analogs like cytarabine, but not necessarily with azacitidine. nih.govresearchgate.net

However, cross-resistance is also observed. In some instances, inducing resistance with azacitidine led to at least a partial reduction in sensitivity to decitabine. nih.gov The development of cross-resistance may not solely depend on the cell line type or the induction protocol, suggesting multiple and sometimes overlapping resistance mechanisms can be at play. nih.gov For example, adaptive responses in the broader pyrimidine metabolism network can also contribute to resistance to both drugs. biorxiv.org The potential to overcome resistance by alternating between different HMAs, such as azacitidine and decitabine or guadecitabine, is an area of active investigation, with pre-clinical data suggesting this strategy may benefit some patients. springernature.combiorxiv.org

Strategies to Overcome Resistance in Preclinical Research Models

Combination Approaches Targeting Metabolic Pathways of Resistance

A primary strategy to combat resistance involves co-administering 2'-Deoxy-5-azacytidine with other agents that modulate its metabolic pathway or target parallel cellular processes. Since 2'-Deoxy-5-azacytidine and the related compound 5-azacytidine (B1684299) (AZA) are pro-drugs requiring phosphorylation for their activity, their efficacy is tied to the pyrimidine (B1678525) salvage pathway. mdpi.com

One researched approach involves inhibiting enzymes that either degrade the drug or provide alternative metabolic routes for the cell. For instance, in cells treated with AZA, a switch to the de novo synthesis of pyrimidine nucleotides can occur as a resistance mechanism. This can be countered by using an inhibitor of dihydroorotate (B8406146) dehydrogenase, a key enzyme in that pathway. mdpi.com Studies have shown a synergistic effect when combining AZA with teriflunomide, an inhibitor of this enzyme, particularly in cell variants that have developed cross-resistance to DAC. mdpi.com

Another well-established combination is the pairing of DNA hypomethylating agents with histone deacetylase (HDAC) inhibitors. Research in hepatocellular carcinoma cell lines demonstrated that combining 5-Aza-2′-deoxycytidine with the HDAC inhibitor Vorinostat (B1683920) (SAHA) resulted in maximal apoptosis and expression of tumor suppressor genes. nih.gov This suggests that targeting different epigenetic mechanisms simultaneously can produce a synergistic anti-cancer effect. nih.gov

The table below summarizes findings from combination studies in preclinical models.

Combination AgentTarget Pathway/EnzymePreclinical ModelKey Finding
Teriflunomide (TFN) Dihydroorotate dehydrogenase (DHODH)AZA-resistant AML cell linesSynergistic effect observed in variants cross-resistant to DAC. mdpi.com
Vorinostat (SAHA) Histone Deacetylase (HDAC)Hepatocellular LCL-PI 11 cell lineMaximal apoptosis and re-expression of tumor suppressor genes (GSTP1, SOCS1). nih.gov
Doxorubicin (B1662922) (DOX) DNA Topoisomerase IICancer cell linesCo-delivery in nanoparticles enhanced sensitivity to DOX. nih.govresearchgate.net

Genetic Manipulation and Transfection Studies (e.g., Restoration of Wild-Type dCK)

Deoxycytidine kinase (dCK) is the rate-limiting enzyme responsible for the initial phosphorylation step required to activate 2'-Deoxy-5-azacytidine. nih.gov Its deficiency is a major and well-documented mechanism of resistance. nih.govnih.gov In vitro studies have shown that cancer cell lines with high resistance to the compound often exhibit low levels of dCK. nih.gov

A direct method to overcome this form of resistance in preclinical models is through genetic manipulation. In an HL60 human leukemia cell line clone where resistance was induced through drug exposure, the resistance was linked to a switch from a heterozygous to a homozygous mutation in the DCK gene. nih.govresearchgate.net Crucially, the transfection of these resistant cells with a wild-type (non-mutated) version of the DCK gene successfully restored their sensitivity to 2'-Deoxy-5-azacytidine. nih.govnih.govresearchgate.net This provides definitive evidence for the role of dCK in mediating drug sensitivity and demonstrates that restoring its function can reverse resistance. This lack of cross-resistance could potentially be exploited therapeutically, as dCK-deficient cells may remain sensitive to other agents like 5-azacytidine, which relies on a different enzyme (uridine-cytidine kinase) for its activation. nih.gov

The table below details the impact of dCK restoration on drug sensitivity.

Cell LineResistance MechanismGenetic InterventionOutcome
HL60 (clone) Homozygous mutation of DCK geneTransfection with wild-type DCKSensitivity to 2'-Deoxy-5-azacytidine was restored. nih.govnih.govresearchgate.net
Various cancer cell lines Low intrinsic dCK expressionNot applicable (correlative study)Cell lines most resistant to DAC had low dCK levels. nih.gov

Investigation of Novel Drug Delivery Systems (e.g., Nanolipogels for Targeted Delivery)

The chemical instability and susceptibility of 2'-Deoxy-5-azacytidine to enzymatic degradation in the body present significant pharmacological challenges. nih.gov Novel drug delivery systems, particularly nanoparticle-based carriers, are being investigated to overcome these limitations. Encapsulating the drug within nanoparticles can protect it from enzymatic deamination and alter its cellular uptake mechanism to be independent of nucleoside transporters. nih.gov

One such approach involves the use of lipid-polymer hybrid nanoparticles for the co-delivery of 2'-Deoxy-5-azacytidine and other chemotherapeutic agents like doxorubicin. nih.govresearchgate.net Studies have shown that nanoparticles encapsulating these drugs can be effectively internalized by cancer cells. nih.gov This method of delivery significantly enhanced the sensitivity of cancer cells to doxorubicin by inhibiting cell growth and inducing apoptosis. nih.govresearchgate.net The nanoparticle formulation was also shown to successfully rescue the expression of silenced tumor suppressor genes, demonstrating that the encapsulated drug remained biologically active. nih.gov

Another explored avenue is the use of Solid Lipid Nanoparticles (SLNs) to encapsulate the related compound 5-azacytidine. This strategy aims to increase the drug's stability and bypass transporter-dependent uptake. nih.gov By protecting the drug from degradation, these delivery systems can potentially prolong its effective half-life and enhance its cytotoxic performance. nih.gov

Delivery SystemEncapsulated Agent(s)Key Advantages Observed in Preclinical Models
Lipid-polymer nanoparticle 2'-Deoxy-5-azacytidine (DAC) and Doxorubicin (DOX)Enhanced internalization by cancer cells; significantly increased sensitivity to DOX; rescued expression of tumor suppressor genes. nih.govresearchgate.net
Solid Lipid Nanoparticles (SLNs) 5-azacytidine (AZA)Potential to protect from enzymatic deamination; uptake becomes independent of transporters; may increase drug stability and half-life. nih.gov

Chemical Synthesis and Structural Analogs Research

Methodologies for the Synthesis of 2'-Deoxy-5-azacytidine

The synthesis of 2'-deoxy-5-azacytidine, a cornerstone in epigenetic therapy, is a complex process that has been refined over the years to improve efficiency and yield. A significant challenge in its synthesis is the hydrolytic instability of the 5-azacytosine (B16484) ring, particularly when conjugated to the carbohydrate moiety, necessitating processes that limit or avoid contact with water. epo.org

Nucleoside Condensation Reactions

A prevalent method for synthesizing 5-azacytosine nucleosides involves the condensation of a silylated 5-azacytosine with a protected sugar derivative. epo.orggoogle.com This approach typically begins with the silylation of 5-azacytosine, often using agents like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst such as ammonium (B1175870) sulfate. epo.orgnih.gov This step renders the nucleobase more soluble and reactive for the subsequent coupling reaction.

The silylated 5-azacytosine is then coupled with a protected β-D-ribofuranose or 2'-deoxy-β-D-ribofuranose derivative. epo.orggoogle.com For the synthesis of 2'-deoxy-5-azacytidine, a protected 2'-deoxyribose derivative is used. The coupling reaction is often catalyzed by a Lewis acid, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-Triflate) being a commonly used catalyst. epo.orggoogle.com This reaction leads to the formation of the N-glycosidic bond, creating the protected nucleoside.

Application of Protecting Group Chemistry

Protecting groups are crucial in the synthesis of 2'-deoxy-5-azacytidine to prevent unwanted side reactions at the hydroxyl groups of the sugar moiety. Acyl groups, such as acetyl, are frequently employed as protecting groups for the sugar's hydroxyl functions. epo.orgnih.gov For instance, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose can be used in the condensation reaction. nih.gov

Following the successful coupling of the silylated base and the protected sugar, the protecting groups must be removed to yield the final active compound. This deprotection step is typically achieved by treatment with a basic reagent. A common method involves using sodium methoxide (B1231860) in methanol (B129727) to remove the acyl protecting groups. epo.org The final product is then precipitated and can be collected by filtration. epo.org The strategic use of protecting groups ensures the regioselective formation of the desired nucleoside and is a fundamental aspect of its chemical synthesis.

Design, Synthesis, and Biological Evaluation of Novel 5-Azacytidine (B1684299) Analogs

The inherent instability and toxicity of early 5-azacytidine compounds prompted further research into the design and synthesis of novel analogs with improved pharmacological profiles.

2'-Deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC/KP-1212) and Stereoisomers

2'-Deoxy-5,6-dihydro-5-azacytidine (DHDAC), also known as KP-1212, is a hydrolytically stable analog of 2'-deoxy-5-azacytidine (decitabine). nih.gov A comparative study of various 5-azacytidine nucleosides, including DHDAC and its α-anomer (α-DHDAC), was conducted to evaluate their hypomethylating activities. nih.gov Research has shown that DHDAC is less cytotoxic and more stable than decitabine (B1684300) at doses that induce comparable levels of DNA hypomethylation and reactivation of silenced genes. nih.govnih.gov This makes DHDAC a valuable compound for epigenetic research with potential therapeutic applications. nih.govnih.gov

CompoundRelative CytotoxicityStabilityDNA HypomethylationGene Reactivation
DHDAC (KP-1212) Less cytotoxic than DecitabineMore stable than DecitabineComparable to DecitabineComparable to Decitabine
Decitabine More cytotoxicLess stableEffectiveEffective

2'-Fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine Nucleoside (2'F-araAC)

The introduction of a fluorine atom into the sugar moiety of nucleoside analogs has been a successful strategy to enhance biological activity and stability. fiu.edu The novel 2'-fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine nucleoside (2'F-araAC) was synthesized and has demonstrated high antiproliferative activity in vitro and increased hydrolytic stability compared to azacitidine and decitabine. scirp.orgscirp.org

The synthesis of 2'-fluoro-arabinofuranosyl nucleosides involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST). nih.gov Biological evaluation of 2'F-araAC in murine leukemia cell lines (P388 and L1210) showed that it can induce G2/M cell cycle arrest and apoptosis. scirp.orgscirp.org Furthermore, studies with HCT-116 human colorectal cancer cells revealed a significant reduction in DNA methyltransferase (DNMT) activity upon treatment with 2'F-araAC. scirp.orgscirp.org These findings suggest that 2'F-araAC is a promising candidate for further development as an anticancer agent. scirp.org

Cell LineEffect of 2'F-araAC
P388 and L1210 (Murine Leukemia) Induction of G2/M cell cycle arrest and apoptosis. scirp.orgscirp.org
HCT-116 (Human Colorectal Cancer) Significant reduction in DNMT activity. scirp.orgscirp.org

Acyclic Nucleoside Analogs and Phosphonomethyl Derivatives

Research has also extended to the synthesis of acyclic nucleoside analogs, where the sugar ring is replaced by an open chain. nih.govnih.govcapes.gov.br Two primary methods have been developed for the preparation of 6-substituted derivatives of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine (HPMP-5-azaC), an acyclic nucleoside phosphonate (B1237965) with antiviral activity. nih.gov One method involves the ring-opening of diisopropyl esters of HPMP-5-azaC, followed by a ring-closure reaction. nih.gov An alternative approach is a condensation reaction of 6-substituted 5-azacytosines with a suitable phosphonate side-chain precursor. nih.gov

The deprotection of the diisopropyl esters to yield the free phosphonic acids is typically accomplished using bromotrimethylsilane (B50905) followed by hydrolysis. nih.gov While the parent compound HPMP-5-azaC shows antiviral activity, its 6-substituted analogs exhibited a substantial decrease in this activity. nih.gov Interestingly, an N-3 isomer of 6-methyl-HPMP-5-azaC in its isopropyl ester form showed activity against RNA viruses. nih.gov

Structure-Activity Relationship (SAR) Studies for Epigenetic Activity

Structure-activity relationship studies are crucial for understanding how chemical modifications to a parent compound affect its biological activity. For azacytidine analogs, these studies focus on how changes to the chemical structure impact the ability to inhibit DNA methylation and reactivate silenced genes.

While specific SAR data for 2'-Deoxy-6-methyl-5-azacytidine is not available, research on the related compound, 6-methyl-5-azacytidine (the ribose version), has shown that it possesses significantly lower antitumor activity compared to the parent compound, 5-azacytidine. tandfonline.com For instance, 6-methyl-5-azacytidine only inhibited the growth of a human colon carcinoma cell line (LoVoL) by 30% at a 100 µM concentration and was inactive against other tumor cell lines at the same concentration. tandfonline.com This suggests that the addition of a methyl group at the 6-position of the azapyrimidine ring may hinder the compound's ability to effectively inhibit DNA methyltransferases or to be incorporated into DNA, which is a prerequisite for its mechanism of action.

The general mechanism for 5-azacytidine analogs involves their incorporation into DNA, where they covalently trap DNMT enzymes, leading to their degradation and subsequent passive demethylation of the genome during cell replication. Any structural modification, such as the addition of a 6-methyl group, could sterically hinder the interaction with DNMT or affect the chemical reactivity of the azacytosine ring, thereby reducing its epigenetic activity.

Stability and Degradation Kinetics Research of Azacytidine Analogs in Relevant Biological Conditions

A significant challenge with 5-azacytidine and decitabine is their chemical instability in aqueous solutions, including under physiological conditions. The s-triazine ring in these compounds is susceptible to hydrolytic cleavage, which leads to a loss of biological activity. Research has focused on developing more stable analogs.

For instance, 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) has been shown to be more stable and less cytotoxic than decitabine at doses that produce comparable DNA hypomethylation and gene reactivation. nih.gov The instability of decitabine involves the hydrolytic opening of the triazine ring. nih.gov

Specific data on the stability and degradation kinetics of this compound is not available in the reviewed literature. However, the chemical principles governing the stability of the 5-azacytosine ring would still apply. The electronic and steric effects of the 6-methyl group would likely influence the rate and pathway of hydrolytic degradation, but without experimental data, the precise impact remains speculative.

Synergistic Combinations and Epigenetic Priming in Research Models

Co-Administration with Histone Deacetylase (HDAC) Inhibitors

The combination of DNA methyltransferase (DNMT) inhibitors like 2'-Deoxy-5-azacytidine and histone deacetylase (HDAC) inhibitors has been a cornerstone of epigenetic combination therapy research. The rationale lies in the cooperative nature of DNA methylation and histone deacetylation in gene silencing. nih.gov Preclinical studies have consistently demonstrated that this combination leads to a more robust reactivation of tumor suppressor genes compared to either agent alone.

In human myeloid leukemia cell lines (HL-60 and KG1a), the combination of 2'-Deoxy-5-azacytidine with the HDAC inhibitors trichostatin A (TSA) or depsipeptide resulted in a greater inhibition of cell growth, DNA synthesis, and a more significant loss of clonogenicity than when the agents were used individually. nih.gov This suggests a promising chemotherapeutic strategy for acute myeloid leukemia (AML) that is resistant to conventional treatments. nih.gov Similarly, in hepatocellular carcinoma (HCC) cell lines, the combination of 2'-Deoxy-5-azacytidine with the HDAC inhibitor vorinostat (B1683920) (SAHA) led to maximal apoptosis and gene expression changes. nih.gov Specifically, the combination resulted in the downregulation of DNMT1, DNMT3a, DNMT3b, and HDAC1, alongside the upregulation of the tumor suppressor genes GSTP1 and SOCS1. nih.gov

Interestingly, some research suggests that the synergistic effect may not solely depend on the demethylating function of 2'-Deoxy-5-azacytidine. In lung cancer cells, the synergistic inhibition of cell proliferation by 2'-Deoxy-5-azacytidine and HDAC inhibitors was observed to be potentially independent of DNA methylation.

Integration with Histone Methylation Inhibitors

Beyond histone deacetylation, histone methylation is another critical layer of epigenetic regulation. Inhibitors of histone methyltransferases, particularly those targeting EZH2 which is responsible for the repressive H3K27me3 mark, have shown synergy with 2'-Deoxy-5-azacytidine.

In preclinical models of AML, the combination of 2'-Deoxy-5-azacytidine with the EZH2 inhibitor 3-deazaneplanocin (B1662806) A (DZNep) exhibited a synergistic antineoplastic action against human HL-60 AML cells. nih.govnih.gov This combination led to a synergistic activation of apoptosis and the re-expression of numerous tumor suppressor genes. nih.gov The synergistic effect was also observed in a second human myeloid leukemia cell line, AML-3. nih.gov Furthermore, combining 2'-Deoxy-5-azacytidine with more specific EZH2 inhibitors, such as GSK-126 or GSK-343, also produced a synergistic antineoplastic effect in both HL-60 and AML-3 cells. nih.gov These findings underscore the potential of dual-targeting of DNA and histone methylation as a therapeutic strategy in AML. nih.govnih.gov

Combinatorial Studies with Other Antineoplastic Agents (e.g., Cytarabine (B982), Doxorubicin)

The ability of 2'-Deoxy-5-azacytidine to remodel the epigenome has led to investigations into its combination with conventional cytotoxic agents, with the hypothesis that it can sensitize cancer cells to these drugs.

Cytarabine: The combination of 2'-Deoxy-5-azacytidine and cytarabine has been explored in AML. In vitro studies have shown that pretreatment with 2'-Deoxy-5-azacytidine can sensitize myeloid leukemia cell lines to the cytotoxic effects of cytarabine. However, the scheduling of administration appears to be critical. Some studies have indicated that simultaneous administration may be antagonistic. For instance, one study in L1210 mouse leukemia showed that cytarabine given at the same time as 2'-Deoxy-5-azacytidine antagonized its antileukemic activity. This suggests a need for careful consideration of the sequence of drug administration in clinical settings.

Doxorubicin (B1662922): In multiple myeloma (MM) cell lines, 2'-Deoxy-5-azacytidine has been shown to induce DNA double-strand break responses and apoptosis. Importantly, it demonstrated synergistic cytotoxicity when combined with doxorubicin. This provides a preclinical rationale for exploring this combination in MM treatment.

Synergy with Tyrosine Kinase Inhibitors

The integration of epigenetic therapy with targeted therapies like tyrosine kinase inhibitors (TKIs) is an emerging area of research, aiming to overcome resistance and improve treatment outcomes.

Sorafenib (B1663141): In hepatocellular carcinoma (HCC), the combination of 2'-Deoxy-5-azacytidine (decitabine) and the multi-kinase inhibitor sorafenib has shown promising results. In vitro and in vivo studies using HCC xenograft mouse models demonstrated that the combination significantly reduced tumor volume and weight compared to sorafenib alone. nih.gov The combination was also found to potentiate sorafenib-induced apoptosis in HCC cell lines. nih.gov In FLT-3 ITD-mutant AML, a subtype with poor prognosis, the combination of decitabine (B1684300) and sorafenib resulted in synergistic antitumor effects and significantly improved growth inhibition in the MV4-11 cell line compared to single-agent therapy. nih.gov

Dasatinib (B193332) and Imatinib (B729): In the context of chronic myeloid leukemia (CML), preclinical data has supported the combination of TKIs with hypomethylating agents. Synergistic effects of imatinib and decitabine have been demonstrated in vitro in CML. nih.gov Clinical studies have also explored the combination of dasatinib and decitabine in advanced CML, showing the regimen to be safe and active. nih.govresearchgate.net The rationale is that DNA methylation increases in progressive CML, and hypomethylating agents can exert single-agent activity even in imatinib-resistant cases. nih.gov

Epigenetic Priming Strategies in Preclinical Settings

The concept of "epigenetic priming" involves using a hypomethylating agent like 2'-Deoxy-5-azacytidine to remodel the chromatin landscape, thereby sensitizing cancer cells to subsequent therapies. This strategy is being actively investigated in preclinical models.

The rationale behind epigenetic priming is that by reactivating silenced tumor suppressor genes, which often regulate critical cellular processes like apoptosis, DNA repair, and cell cycle checkpoints, the cancer cells become more vulnerable to the cytotoxic effects of chemotherapy or other targeted agents. This approach holds the potential to increase the efficacy of standard treatments and overcome acquired resistance.

Sequential Treatment Modalities and Their Rationale

The timing and sequence of drug administration are crucial for the success of epigenetic priming. The rationale for sequential treatment, where 2'-Deoxy-5-azacytidine is administered prior to another agent, is based on the mechanism of action of these drugs.

2'-Deoxy-5-azacytidine requires incorporation into the DNA during cell replication to exert its demethylating effects. This process takes time. Studies monitoring gene expression changes after treatment have shown that the upregulation and downregulation of different gene sets occur over a period of hours to days. nih.gov Therefore, a "priming" period allows for these epigenetic changes to take place, leading to the re-expression of genes that can enhance the efficacy of a subsequent therapeutic agent. For example, in preclinical models of HIV latency, sequential treatment with 2'-Deoxy-5-azacytidine followed by HDAC inhibitors was more effective at reactivating the virus than simultaneous treatment. This highlights the importance of the treatment schedule in combination therapies involving epigenetic drugs.

Analytical and Bioanalytical Methodologies in Academic Research

Cell-Based Assays for Biological Effects

Cell Viability and Proliferation Assays

The impact of 2'-Deoxy-5-azacytidine on cancer cell survival and growth is a primary focus of in vitro studies. Assays that measure cell viability and proliferation are fundamental to characterizing its cytostatic and cytotoxic effects. Commonly utilized methods include colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), WST-1, and CCK-8 (Cell Counting Kit-8) assays. These assays rely on the metabolic activity of viable cells to convert a substrate into a colored product, the absorbance of which is proportional to the number of living cells.

Research has consistently demonstrated that 2'-Deoxy-5-azacytidine inhibits the proliferation of various cancer cell lines in a dose-dependent manner. For instance, studies on human hematopoietic progenitor cells showed a significant decrease in cell growth upon treatment. oup.com Similarly, in esophageal cancer cells (EC9706), treatment with 50 µM 5-azacytidine (B1684299), a related compound, markedly suppressed cell viability. nih.gov In bortezomib-resistant multiple myeloma cells, 2'-Deoxy-5-azacytidine was found to reduce the proliferation of the resistant phenotype, thereby restoring sensitivity to bortezomib. epigentek.com A dose of 1000 nM was particularly effective in slowing down cell proliferation in this context. epigentek.com

The following table summarizes findings from cell viability and proliferation assays in different cell lines upon treatment with 2'-Deoxy-5-azacytidine or its analogue, 5-azacytidine.

Cell LineAssayCompoundKey Findings
Human hematopoietic progenitor cellsCell growth analysis2'-Deoxy-5-azacytidineDose-dependent decrease in cell growth without increased cytotoxicity. oup.com
EC9706 (Esophageal cancer)CCK-85-azacytidineSignificant suppression of cell viability. nih.gov
Bortezomib-resistant U266 (Multiple myeloma)Proliferation assay2'-Deoxy-5-azacytidineReduction in proliferation of resistant cells, restoring sensitivity to bortezomib. epigentek.com
HEK 293T (Human embryonic kidney)WST-12'-Deoxy-5-azacytidineNear-complete recovery of cell metabolic rate after drug withdrawal. nih.gov

Protein Expression and Activity Analysis (e.g., Western Blot for DNMTs, Apoptotic Proteins)

Western blotting is a cornerstone technique for investigating the effects of 2'-Deoxy-5-azacytidine on protein expression levels. This compound is a known inhibitor of DNA methyltransferases (DNMTs), and its mechanism involves the formation of covalent adducts with these enzymes, leading to their degradation. nih.gov

Studies have shown that treatment with 2'-Deoxy-5-azacytidine leads to a significant reduction in the protein levels of DNMT1, DNMT3a, and DNMT3b in various cancer cell lines, including hepatocellular carcinoma cells. plos.org This degradation is mediated by the proteasome, as demonstrated by experiments where the proteasome inhibitor MG132 prevented the degradation of DNMT1. oup.comnih.gov

In addition to its effects on DNMTs, 2'-Deoxy-5-azacytidine induces a DNA damage response, which can be monitored by observing the expression and post-translational modifications of key proteins. A hallmark of the DNA damage response is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX. nih.gov Increased levels of γ-H2AX are indicative of DNA strand breaks. Research has shown that 2'-Deoxy-5-azacytidine treatment leads to a significant increase in γ-H2AX foci, which colocalize with DNMT1 at sites of DNA damage. nih.gov

Furthermore, the induction of apoptosis is a critical aspect of the anti-cancer activity of 2'-Deoxy-5-azacytidine. Western blot analysis can be used to assess the levels of apoptotic proteins. For example, treatment can lead to the activation of p53 and the subsequent upregulation of its target gene, p21Waf1/Cip1, which is involved in cell cycle arrest. nih.gov

The table below details the observed changes in protein expression following treatment with 2'-Deoxy-5-azacytidine.

ProteinMethodCell LineObserved Effect
DNMT1, DNMT3a, DNMT3bWestern BlotHepatocellular carcinoma (LCL-PI 11)Significant decrease in protein expression. plos.org
DNMT1Western BlotMouse ES cellsProteasomal degradation induced by the compound. oup.comnih.gov
γ-H2AXWestern Blot, ImmunofluorescenceHeLa, HCT116Increased phosphorylation, indicating DNA damage. nih.gov
p53, p21Waf1/Cip1Western BlotNot specifiedActivation and upregulation, leading to cell cycle arrest. nih.gov

Chromatin Organization and Accessibility Studies (e.g., Chromatin Immunoprecipitation)

2'-Deoxy-5-azacytidine's primary mode of action, the inhibition of DNA methylation, has profound consequences for chromatin organization and accessibility. DNA hypomethylation can lead to a more open chromatin structure, making DNA more accessible to transcription factors and the transcriptional machinery, which can result in the re-expression of silenced genes. epigentek.com

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between specific proteins and DNA in the cell. In the context of 2'-Deoxy-5-azacytidine research, ChIP has been instrumental in understanding the molecular events that follow DNA demethylation.

One key finding from ChIP studies is the strong colocalization of DNMT1 with γ-H2AX at sites of DNA damage induced by 2'-Deoxy-5-azacytidine, providing direct evidence for the presence of the enzyme at these locations. nih.gov This supports the model where the formation of DNMT1-DNA adducts is a major contributor to the compound's cytotoxicity. nih.gov

Furthermore, research has shown that the reactivation of methylation-silenced genes by 2'-Deoxy-5-azacytidine involves more than just the removal of methyl groups. ChIP assays have revealed that DNA demethylation is followed by the deposition of the histone variant H2A.Z at promoter regions. plos.org This process is mediated by the SRCAP complex and is crucial for establishing nucleosome-depleted regions, which are characteristic of active promoters. plos.org This indicates that chromatin remodeling is a critical step that translates the demethylating activity of 2'-Deoxy-5-azacytidine into gene reactivation. plos.org

The following table summarizes key findings from chromatin organization and accessibility studies.

TechniqueTargetKey Findings
Chromatin Immunoprecipitation (ChIP)DNMT1, γ-H2AXStrong colocalization of DNMT1 and γ-H2AX at sites of DNA damage, indicating the presence of DNMT1 at these locations. nih.gov
Chromatin Immunoprecipitation (ChIP)H2A.ZDeposition of the histone variant H2A.Z at promoter regions following DNA demethylation, which is essential for gene reactivation. plos.org
Nucleosome Occupancy Methylome-sequencing (NOMe-seq)Nucleosome OccupancyHemimethylated DNA generated after drug incorporation remains occupied by nucleosomes, while subsequent demethylation leads to nucleosome-depleted regions. plos.org

Future Directions and Emerging Research Avenues

Identification of Novel Molecular Targets and Pathways Affected by Azacytidine Analogs

While the primary mechanism of action for azacytidine analogs is the inhibition of DNMTs, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes, recent studies are uncovering a broader spectrum of molecular interactions. nih.govresearchgate.netnih.gov Research is now focused on identifying novel molecular targets and pathways that are modulated by these compounds. For instance, studies have shown that azacytidine treatment can lead to alterations in pathways crucial to cancer progression, such as the PI3K/Akt and MAPK signaling pathways. nih.gov Furthermore, investigations into azacytidine resistance have revealed the deregulation of several cancer-related pathways, including phosphatidylinositol-3 kinase signaling, suggesting these as potential secondary targets. nih.gov The exploration of these off-target effects is critical for a comprehensive understanding of the therapeutic and potential adverse effects of these drugs.

Rational Design of Next-Generation DNMT Inhibitors with Enhanced Specificity and Reduced Research Model Cytotoxicity

A major thrust in the development of DNMT inhibitors is the rational design of new molecules with improved properties. The goal is to create next-generation inhibitors that exhibit enhanced specificity for different DNMT isoforms and reduced cytotoxicity in preclinical research models. researchgate.netnih.gov Current azacytidine analogs like 5-azacytidine (B1684299) and decitabine (B1684300) are known to have off-target effects and can be toxic to healthy cells. nih.govresearchgate.net

To overcome these limitations, researchers are employing computational and structure-based drug design approaches to develop novel non-nucleoside inhibitors. nih.govmdpi.com These methods utilize the crystal structures of human DNMT enzymes to design molecules that can specifically bind to the catalytic site, offering the potential for greater selectivity and lower toxicity compared to traditional nucleoside analogs. nih.govnih.gov One such example is the development of 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC), which has demonstrated comparable DNA hypomethylation and gene reactivation to decitabine but with lower cytotoxicity in research models. nih.gov Another promising avenue is the development of compounds like 5-aza-4′-thio-2′-deoxycytidine (aza-T-dCyd), which shows effective DNMT1 depletion with markedly low toxicity in mouse tumor models. nih.gov

Table 1: Investigational DNMT Inhibitors and their Characteristics

Compound Type Key Features in Preclinical Studies Reference(s)
2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) Nucleoside Analog Less cytotoxic and more stable than decitabine with comparable hypomethylating activity. nih.gov
5-aza-4′-thio-2′-deoxycytidine (aza-T-dCyd) Nucleoside Analog As effective as decitabine in depleting DNMT1 but with markedly low toxicity. nih.gov
F447-0397 Non-nucleoside Identified through de novo design with a novel chemical scaffold. mdpi.com
CM-272 Dual-target inhibitor Inhibits both G9a and DNMTs (DNMT1, DNMT3A, DNMT3B). nih.gov
GSK3685032 Non-covalent inhibitor Reversible, non-covalent inhibitor of DNMT1 with improved tolerance and chemical stability. researchgate.net

Long-term Epigenetic Landscape Changes and Their Biological Implications in Preclinical Settings

Understanding the long-term consequences of azacytidine analog treatment on the epigenetic landscape is a critical area of ongoing research. Studies in preclinical models are investigating how these drugs induce sustained changes in DNA methylation patterns and what the biological implications of these alterations are. researchgate.net It has been observed that the clinical response to azacitidine in myelodysplastic syndromes (MDS) is associated with distinct and persistent DNA methylation changes. medrxiv.orgresearchgate.net

Research has shown that even after the initial treatment cycles, sustained hypomethylation can be observed at specific gene loci, particularly those involved in hematopoietic differentiation. medrxiv.org However, the relationship between the extent and duration of these epigenetic changes and the long-term clinical outcome is still being elucidated. researchgate.net Furthermore, studies are exploring how these long-term changes might influence the development of resistance to therapy. nih.gov For instance, some research suggests that long-term exposure can lead to adaptive responses in pyrimidine (B1678525) metabolism, which in turn can prevent the effective depletion of DNMT1. nih.gov

Further Exploration of Immunomodulatory Effects in Animal Models

A growing body of evidence from animal models highlights the significant immunomodulatory effects of azacytidine analogs. springermedizin.deru.nl These compounds have been shown to influence various components of the immune system, suggesting a potential role in enhancing anti-tumor immunity and treating inflammatory disorders. mdpi.com

Key findings from preclinical studies include:

T-cell modulation: Azacytidine can inhibit T-cell proliferation and activation and decrease the production of pro-inflammatory cytokines. nih.gov It can also lead to the demethylation of the FOXP3 promoter, resulting in the expansion of regulatory T-cells (Tregs), which play a crucial role in immune suppression. springermedizin.denih.gov

Enhanced immunogenicity of tumor cells: By upregulating the expression of Major Histocompatibility Complex I (MHC-I) and cancer-testis antigens, DNMT inhibitors can make tumor cells more visible to the immune system. nih.gov

Effects on other immune cells: Research has also pointed to the effects of these agents on natural killer (NK) cells and dendritic cells (DCs), although the findings can be complex and sometimes contradictory. nih.gov

These immunomodulatory properties are now being actively explored for their potential to be harnessed in combination with immunotherapies to improve treatment outcomes.

Application of Computational and Systems Biology Approaches to Azacytidine Research

Computational and systems biology approaches are becoming indispensable tools in the study of azacytidine analogs and other DNMT inhibitors. nih.gov These in silico methods are being used to accelerate the discovery and design of new drugs, as well as to unravel the complex biological networks affected by these agents.

Key applications include:

Virtual Screening: Large databases of chemical compounds can be computationally screened to identify potential new DNMT inhibitors. nih.gov

De Novo Design: This strategy is used to generate entirely new chemical entities with desired properties for targeting DNMTs. mdpi.comchemrxiv.org

Molecular Modeling: Techniques like docking studies and molecular dynamics simulations help in understanding the interactions between inhibitors and the DNMT enzyme at a molecular level, guiding the design of more specific and potent drugs. nih.gov

Pathway Analysis: Systems biology approaches are used to analyze the large-scale genomic and proteomic data generated from studies with azacytidine analogs, helping to identify the key pathways and molecular networks that are perturbed by these drugs. nih.govnih.gov

The integration of these computational methods with experimental research is expected to significantly advance our understanding of azacytidine analogs and facilitate the development of more effective and personalized epigenetic therapies.

Q & A

Q. Q1. What are the established synthetic methodologies for incorporating 2'-Deoxy-6-methyl-5-azacytidine into oligonucleotides?

Methodological Answer: Incorporation typically employs phosphoramidite chemistry, leveraging protocols similar to those used for modified nucleosides like 2′-Deoxyxanthosine. Key steps include:

  • Protection of reactive groups : Use of acetyl or benzoyl groups to protect the 5-azacytidine moiety during synthesis .
  • Coupling efficiency optimization : Adjusting reaction times and activator concentrations (e.g., using 1H-tetrazole) to enhance coupling yields .
  • Deprotection and purification : Post-synthesis treatment with ammonium hydroxide and HPLC purification to isolate the final oligonucleotide .
    Reference: Jurczyk et al. (2000) and Seela & Shaikh (2006) provide foundational protocols for analogous compounds .

Q. Q2. What analytical techniques are recommended for characterizing this compound purity and stability?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., at 260 nm) to assess purity and degradation products .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF for molecular weight confirmation and impurity profiling .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify structural integrity, with attention to methyl and aza-group resonances .
    Note: Cross-validation using multiple techniques is critical to resolve discrepancies (e.g., HPLC vs. NMR retention of solvent peaks) .

Q. Q3. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to minimize dermal/ocular exposure .
  • Ventilation : Use of fume hoods during weighing and synthesis to prevent inhalation .
  • Waste disposal : Segregation into halogenated waste containers if halogenated solvents are used in purification .
    Reference: Protocols align with those for structurally similar compounds like 2'-Deoxycytidine .

Advanced Research Questions

Q. Q4. How can researchers address base-pairing instability in oligonucleotides containing this compound?

Methodological Answer:

  • Thermodynamic analysis : Use UV melting curves to measure Tm (melting temperature) and compare with unmodified oligonucleotides. Lower Tm may indicate reduced stability due to methyl/aza substitutions .
  • Molecular dynamics simulations : Model hydrogen-bonding interactions to identify structural distortions caused by the methyl group .
  • Chemical modification : Introduce compensatory stabilizing groups (e.g., locked nucleic acids) adjacent to the modified nucleoside .
    Reference: Seela & Shaikh (2006) demonstrated similar strategies for 7-Deaza-2′-deoxyxanthosine .

Q. Q5. How should contradictory data between theoretical predictions and experimental results be resolved?

Methodological Answer:

  • Iterative hypothesis testing : Re-examine assumptions in computational models (e.g., force field parameters for aza-group interactions) .
  • Controlled replication : Repeat experiments under varied conditions (e.g., pH, temperature) to identify confounding factors .
  • Meta-analysis : Compare findings with literature on structurally analogous compounds (e.g., 5-azacytidine derivatives) to identify trends .
    Reference: Qualitative research frameworks emphasize iterative analysis to reconcile contradictions .

Q. Q6. What statistical approaches are recommended for distinguishing systematic vs. random errors in synthesis yield data?

Methodological Answer:

  • ANOVA testing : Compare yields across multiple batches to identify batch-specific systematic errors (e.g., reagent degradation) .
  • Control experiments : Include unmodified oligonucleotide synthesis as a baseline to isolate errors attributable to the methyl-aza modification .
  • Error propagation analysis : Quantify uncertainty in HPLC peak integration or mass spec measurements using standard deviations from triplicate runs .
    Reference: Aspirin synthesis case studies highlight error analysis frameworks applicable to nucleoside chemistry .

Methodological Frameworks

Q7. How can researchers formulate hypothesis-driven questions for studying this compound?

Methodological Answer:

  • PICO Framework : Define Population (e.g., oligonucleotide systems), Intervention (methyl-aza modification), Comparison (unmodified analogs), and Outcome (e.g., thermal stability) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., "How does methylation at the 6-position affect epigenetic activity?") .
    Reference: Guidance on research question formulation emphasizes alignment with established theory and literature gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.